![molecular formula C11H20N2O2 B13036155 tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is a versatile compound used in various scientific research fields. It is known for its unique bicyclic structure, which makes it a valuable building block in organic synthesis . The compound is often utilized as a reagent, specialty chemical, or scaffold in the synthesis of complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminobicyclo[1.1.1]pentane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: The major products include oxidized derivatives of the bicyclic structure.
Reduction: The major products are reduced forms of the compound, often with altered functional groups.
Substitution: The major products are substituted derivatives with new functional groups attached to the bicyclic structure.
Applications De Recherche Scientifique
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}methylcarbamate
Uniqueness
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is unique due to its specific functional groups and bicyclic structure . This uniqueness makes it a valuable compound in various research applications, offering distinct reactivity and properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13(4)11-5-10(12,6-11)7-11/h5-7,12H2,1-4H3 |
Clé InChI |
NOZWTQRESWJOBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


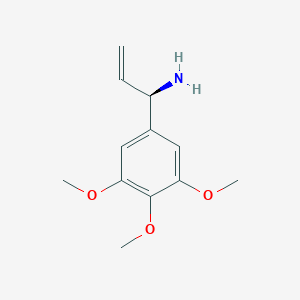
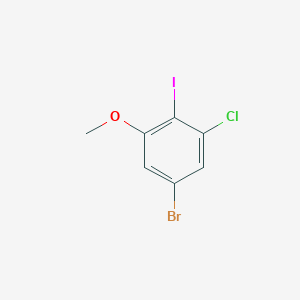
![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)

![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
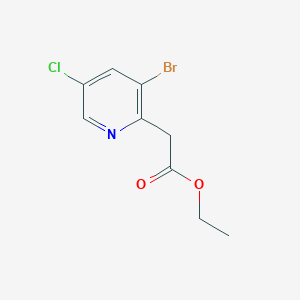
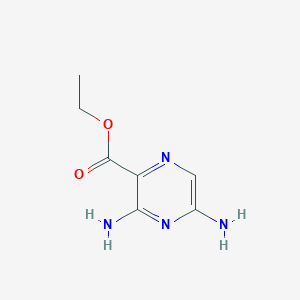
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)


![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
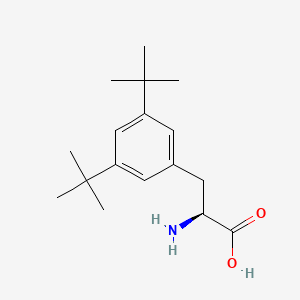
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
